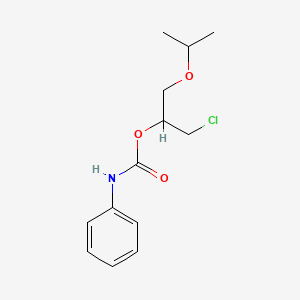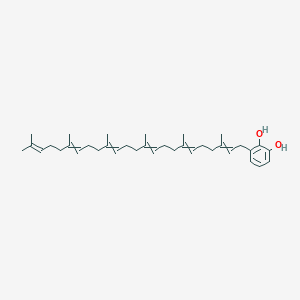
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol is a complex organic compound with a unique structure characterized by a long chain of hexamethyl groups and a benzene ring with two hydroxyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol involves multiple steps. One common method includes the following steps:
Formation of the Hexamethyltetracosahexaenyl Chain: This step involves the synthesis of the hexamethyltetracosahexaenyl chain through a series of reactions, including alkylation and dehydrogenation.
Attachment to Benzene Ring: The hexamethyltetracosahexaenyl chain is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of Hydroxyl Groups: Finally, hydroxyl groups are introduced to the benzene ring through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Squalene: A similar compound with a hexamethyltetracosahexaenyl chain but lacking the benzene ring and hydroxyl groups.
Farnesylfarnesol: Another related compound with a shorter chain and different functional groups.
Hexaprenylbenzoate: A compound with a similar structure but different functional groups on the benzene ring.
The uniqueness of this compound lies in its specific combination of a long hexamethyltetracosahexaenyl chain and a benzene ring with hydroxyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6917-52-8 |
|---|---|
Molekularformel |
C36H54O2 |
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
3-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol |
InChI |
InChI=1S/C36H54O2/c1-28(2)14-8-15-29(3)16-9-17-30(4)18-10-19-31(5)20-11-21-32(6)22-12-23-33(7)26-27-34-24-13-25-35(37)36(34)38/h13-14,16,18,20,22,24-26,37-38H,8-12,15,17,19,21,23,27H2,1-7H3 |
InChI-Schlüssel |
LXZAKEGPNJYZBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
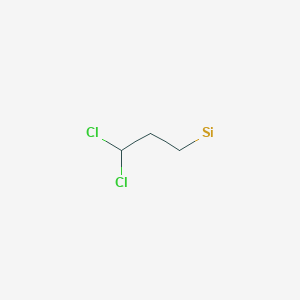
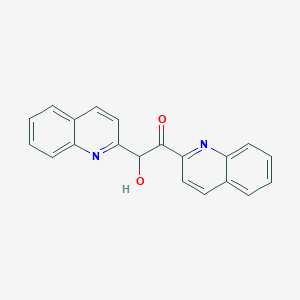
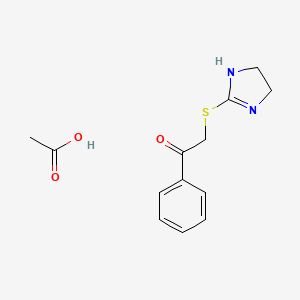
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)

![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
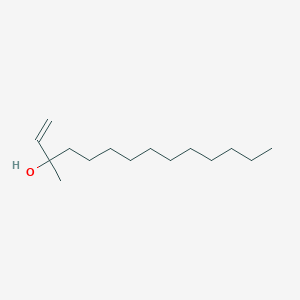
![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)

![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
